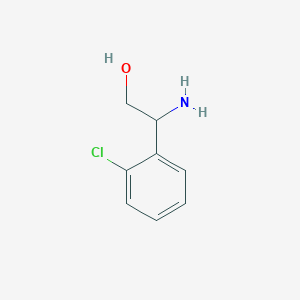

2-Amino-2-(2-chlorophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(2-chlorophenyl)ethanol is an organic compound with the molecular formula C8H10ClNO. It is a colorless to slightly yellow liquid with a special amine odor. This compound is commonly used as a pharmaceutical intermediate and can be used to synthesize drugs or precursors of biologically active compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

A common preparation method for 2-Amino-2-(2-chlorophenyl)ethanol involves the reaction of phenylethanol and chloroacetic acid under acidic conditions . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(2-chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

2-Amino-2-(2-chlorophenyl)ethanol serves as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of chiral pharmaceuticals due to its unique structural features, which allow it to participate in various chemical reactions.

Biology

In biological research, this compound is utilized to study biochemical pathways and enzyme interactions. Its ability to act as a ligand for specific receptors or enzymes makes it a useful tool for exploring cellular signaling mechanisms and metabolic processes.

Medicine

The compound has been investigated for its potential therapeutic effects, particularly in the development of new drugs. Its role as a precursor in synthesizing bioactive compounds has garnered attention for applications in treating various diseases. Notably, derivatives of this compound have shown promise as anti-obesity agents and immunosuppressants .

Industry

In industrial applications, this compound is employed in the production of pharmaceuticals and fine chemicals. Its utility extends to formulations where enhanced solubility and bioavailability are required, particularly in drug development processes .

Case Study 1: Synthesis of Chiral Alcohols

A study demonstrated the use of this compound as a precursor for synthesizing enantiopure chiral alcohols. The research highlighted its effectiveness in producing compounds with high enantiomeric excess (ee), making it valuable in pharmaceutical applications where chirality is crucial .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of derivatives of this compound found that certain modifications enhanced its efficacy against specific bacterial strains. This underscores its potential role in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism by which 2-Amino-2-(2-chlorophenyl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-1-(2-chlorophenyl)ethanol

- 2-Amino-2-(4-chlorophenyl)ethanol

- 2-Amino-1-(4-chlorophenyl)ethanol

Uniqueness

2-Amino-2-(2-chlorophenyl)ethanol is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry .

Actividad Biológica

2-Amino-2-(2-chlorophenyl)ethanol, also known as (S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride, is an organic compound with significant biological activity. Its molecular formula is C₈H₁₁Cl₂NO, and it possesses a chiral center, making it optically active. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

The compound is characterized by the following physicochemical properties:

- Molecular Weight : 208.09 g/mol

- State : Solid at room temperature

- Storage : Should be kept in a dry environment to maintain stability

Antimicrobial Activity

Research indicates that (S)-2-amino-2-(2-chlorophenyl)ethanol exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains including Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

The compound has also shown promising anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. For instance, preliminary evaluations indicated that derivatives of this compound displayed cytotoxic effects on A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) cell lines . The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring significantly influence its efficacy.

Study 1: Antimicrobial Efficacy

In a recent study, (S)-2-amino-2-(2-chlorophenyl)ethanol was tested for its ability to reduce bacterial load in infected cell cultures. The results showed a significant decrease in inclusion size and numbers of Chlamydia trachomatis in treated cells compared to controls, indicating its potential as an antichlamydial agent .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound, where it was found to induce apoptosis in cancer cells. The mechanism involved the activation of specific pathways that lead to programmed cell death, thus highlighting its potential for therapeutic applications in oncology .

Comparative Analysis of Related Compounds

To understand the uniqueness of (S)-2-amino-2-(2-chlorophenyl)ethanol, a comparison with structurally similar compounds was conducted. The following table summarizes key characteristics:

| Compound Name | Similarity Index | Key Characteristics |

|---|---|---|

| 2-Amino-2-(2,4-dichlorophenyl)ethanol | 0.98 | Contains two chlorine substituents |

| (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride | 0.90 | Different stereochemistry |

| (S)-2-Amino-2-(4-chlorophenyl)ethanol | 0.90 | Similar structure but different substitution pattern |

| (R)-2-Amino-2-(3-chlorophenyl)ethanol | 0.88 | Variation in chlorophenyl substitution |

| (S)-2-Amino-2-(3-chlorophenyl)ethanol | 0.88 | Another stereoisomer with different substitution |

This table illustrates the distinctiveness of (S)-2-amino-2-(2-chlorophenyl)ethanol due to its specific chlorine positioning and chirality, which significantly influence its biological activity.

Propiedades

IUPAC Name |

2-amino-2-(2-chlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALZSHRJUMADMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.